molecular formula C22H26N2O6 B2522650 5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 384377-13-3

5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2522650
CAS No.: 384377-13-3
M. Wt: 414.458
InChI Key: GKYNIWVLVNEYIO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring with diverse substituents that modulate its physicochemical and biological properties. Its structure features:

  • A 2,3-dimethoxyphenyl group at position 5, contributing electron-donating effects and influencing aromatic interactions.
  • A 5-methylfuran-2-carbonyl group at position 4, introducing hydrophobicity and π-stacking capabilities.
  • A 3-hydroxy group at position 3, enabling hydrogen bonding and metal coordination.

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-13-9-10-15(30-13)19(25)17-18(14-7-6-8-16(28-4)21(14)29-5)24(12-11-23(2)3)22(27)20(17)26/h6-10,18,26H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYNIWVLVNEYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C(=CC=C3)OC)OC)CCN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2,3-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential for biological activity. Its unique structural features, including a pyrrolinone core and various functional groups, suggest a diverse range of chemical reactivity and biological interactions. This article aims to explore the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C24H28N2O6C_{24}H_{28}N_{2}O_{6}, and its molecular weight is approximately 440.496 g/mol. The structure includes:

  • A pyrrolinone core , which is crucial for its biological interactions.
  • A dimethylaminoethyl side chain , potentially influencing its pharmacological properties.
  • A dimethoxyphenyl group and a furan-derived carbonyl moiety , which may enhance its solubility and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit broad-spectrum antimicrobial properties. For instance, derivatives of furanones have shown effectiveness against various pathogens without hemolytic effects on human erythrocytes .
  • Cell Cycle Arrest : Research indicates that certain furan derivatives can induce cell cycle arrest in yeast cells at the S and G2/M phases, suggesting potential applications in anti-infective therapies .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as α-glucosidase, which is crucial in managing blood glucose levels. Inhibitory activities have been observed in related compounds, indicating potential antidiabetic applications .

Case Studies and Research Findings

Several studies have investigated the biological properties of compounds similar to this compound:

Table 1: Summary of Biological Activities

Study ReferenceCompoundBiological ActivityFindings
DMHFAntimicrobialBroad-spectrum activity against resistant strains; no hemolytic effect
Benzothiazepine DerivativesAntidiabeticSignificant α-glucosidase inhibition; effective in lowering blood glucose levels
Pyrrolinone DerivativesCytotoxicityInduced cell cycle arrest in cancer cell lines; potential for therapeutic use

Potential Applications

The unique combination of functional groups in this compound suggests several potential applications:

  • Antimicrobial Agents : Its structural characteristics may allow it to target microbial pathogens effectively.
  • Antidiabetic Drugs : By inhibiting α-glucosidase, it could play a role in managing diabetes.
  • Cancer Therapeutics : The ability to induce cell cycle arrest positions it as a candidate for anticancer drug development.

Comparison with Similar Compounds

Key Observations:

The 2-(dimethylamino)ethyl chain improves aqueous solubility relative to the 3-pyridinylmethyl group in , which is more rigid and less basic.

Carbonyl Group Variations: The 5-methylfuran-2-carbonyl moiety in the target compound is smaller and less planar than the dihydrobenzofuranoyl group in , possibly reducing π-π stacking interactions but improving metabolic stability.

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